2-Chloro-5-(fluoromethyl)pyrimidine
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Overview
Description
2-Chloro-5-(fluoromethyl)pyrimidine is an organic compound with the molecular formula C5H3ClFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methylpyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(fluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of 5-fluoro-2-amino pyrimidines.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and bases like potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium phosphate.
Major Products Formed
Nucleophilic Substitution: The major products are 5-fluoro-2-amino pyrimidines.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
2-Chloro-5-(fluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and receptors.
Materials Science: This compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(fluoromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The fluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the methyl group, making it less hydrophobic.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
2-Chloro-5-(fluoromethyl)pyrimidine is unique due to the presence of both chlorine and fluoromethyl groups, which confer distinct chemical properties. The fluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Properties
IUPAC Name |
2-chloro-5-(fluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSCSUUXNQANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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